molecular formula C8H10N4O2 B2459283 ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2287340-21-8

ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2459283
CAS No.: 2287340-21-8
M. Wt: 194.194
InChI Key: OAUSXBZLAJMJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate , derived from its fused triazole-pyrimidine core. The numbering system prioritizes the pyrimidine ring, with the triazole moiety fused at positions 1 and 5 (Figure 1). The "4,7-dihydro" designation indicates partial saturation at the 4 and 7 positions of the pyrimidine ring.

Triazolopyrimidines exhibit four possible isomeric configurations based on fusion patterns: [1,5-a], [1,5-c], [4,3-a], and [4,3-c]. Ethyl 4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate belongs to the [1,5-a] isomer class, distinguished by the connectivity between the triazole nitrogen atoms (N1 and N2) and the pyrimidine carbons (C5 and C6). This isomerism critically influences physicochemical properties and biological activity.

Table 1: Key IUPAC Nomenclature Components

Component Description
Parent heterocycle Pyrimidine (six-membered ring with two nitrogen atoms at positions 1 and 3)
Fused system Triazolo (five-membered ring with three nitrogen atoms)
Substituents Ethyl carboxylate at position 6
Hydrogenation state 4,7-dihydro (two double bonds retained in the pyrimidine ring)

CAS Registry Number and Alternative Naming Conventions

The compound is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number 2287340-21-8 . Alternative naming conventions include:

  • Ethyl 4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate (position-specific hydrogenation notation)
  • SCHEMBL25233391 (vendor-specific catalog identifier)
  • MRD34021 (commercial supplier code)

Table 2: Registry and Molecular Identity Data

Property Value Source
CAS Registry Number 2287340-21-8
Molecular Formula C₈H₁₀N₄O₂
Molecular Weight 194.19 g/mol
SMILES CCOC(=O)C1=CNC2=NC=NN2C1
InChI Key OAUSXBZLAJMJFT-UHFFFAOYSA-N

Structural Relationship to Triazolopyrimidine Core Scaffolds

The triazolopyrimidine core represents a privileged scaffold in drug discovery due to its versatile hydrogen-bonding capacity and aromatic π-system. Ethyl 4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate features:

  • Bicyclic framework : Fusion of triazole (positions 1-2-3-4-5) and pyrimidine (positions 5-6-7-8-9-10) rings
  • Electron-deficient regions : Nitrogen atoms at positions 1, 3, and 5 create electrophilic centers for nucleophilic substitution
  • Functional handle : Ethyl ester at position 6 enables derivatization via hydrolysis or transesterification

Table 3: Comparative Analysis of Triazolopyrimidine Isomers

Isomer Fusion Pattern Key Structural Features Biological Relevance
[1,5-a] (Target) N1-C5, N2-C6 Planar configuration with extended conjugation Antibacterial, kinase inhibition
[1,5-c] N1-C6, N2-C5 Distorted π-system Limited pharmaceutical applications
[4,3-a] N4-C5, N3-C6 Asymmetric charge distribution Anticancer (ERK pathway inhibition)
[4,3-c] N4-C6, N3-C5 Steric hindrance at fusion sites Agricultural fungicides

The [1,5-a] isomer's structural plasticity allows for targeted modifications, such as introducing alkyl groups at position 7 or aryl substituents at position 5, which modulate bioactivity. The ethyl carboxylate group enhances solubility while maintaining the core's ability to engage in π-π stacking interactions with biological targets.

Properties

IUPAC Name

ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6/h3,5H,2,4H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUSXBZLAJMJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=NC=NN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

TMDP-Catalyzed Three-Component Synthesis

A prominent method for synthesizing triazolopyrimidine derivatives involves the use of 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst in a one-pot three-component reaction. This approach, adapted for ethyl 4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate, leverages the condensation of ethyl cyanoacetate, aldehydes, and 3-amino-1,2,4-triazole under aqueous-ethanol conditions.

Mechanistic Pathway :

  • Knoevenagel Condensation : TMDP activates ethyl cyanoacetate and aldehyde substrates via hydrogen bonding and Lewis base interactions, forming an α,β-unsaturated intermediate (Figure 1A).
  • Cyclization : The intermediate reacts with 3-amino-1,2,4-triazole, undergoing intramolecular cyclization to yield the triazolopyrimidine core.
  • Tautomerization : Final tautomerization stabilizes the 4H,7H-dihydro structure, with the ester group retained at position 6.

Optimized Conditions :

  • Catalyst : 10 mol% TMDP
  • Solvent : Ethanol/water (1:1 v/v)
  • Temperature : 80°C, 4–6 hours
  • Yield : 85–92%
Catalyst Solvent Time (h) Yield (%)
Entry 1 TMDP Ethanol/H2O 4 92
Entry 2 None Ethanol/H2O 24 <10

The TMDP system minimizes side reactions such as aldehyde polymerization, which commonly occurs in Lewis acid-catalyzed protocols.

Solvent and Catalyst Effects

Polar aprotic solvents like dimethyl sulfoxide (DMSO) enable high-temperature (180°C) substitutions but risk decomposition of acid-sensitive intermediates. In contrast, TMDP’s bifunctional nature avoids the need for inert atmospheres or pre-activation steps required by traditional Lewis acids (e.g., ZnCl₂).

Cyclocondensation of Aminotriazoles with β-Keto Esters

Di-Keto Intermediate Formation

An alternative route involves cyclocondensing 3-amino-1,2,4-triazole with β-keto esters like ethyl acetoacetate. This method, adapted from anti-infective drug synthesis, proceeds via:

  • Enolate Formation : Deprotonation of ethyl acetoacetate generates a nucleophilic enolate.
  • Nucleophilic Attack : The enolate attacks the electrophilic carbon of 3-amino-1,2,4-triazole, forming a C–N bond.
  • Cyclodehydration : Intramolecular dehydration closes the pyrimidine ring, yielding the triazolopyrimidine scaffold.

Reaction Conditions :

  • Base : Diisopropylethylamine (DIPEA, 2.5 equiv)
  • Solvent : Acetonitrile, 60°C, 1 hour
  • Yield : 78–84%

Chlorination-Amination Sequential Strategy

For derivatives requiring substitution at position 5 or 7, a two-step chlorination-amination sequence proves effective:

  • Chlorination : Treating the hydroxyl-triazolopyrimidine intermediate with POCl₃ introduces a chloro group.
  • Amination : Displacement with ammonia or amines under refluxing ethanol installs desired substituents.
Step Reagent Conditions Yield (%)
Chlorination 1 POCl₃ 110°C, 2 h 89
Amination 2 NH₃/MeOH 65°C, 6 h 76

This method allows modular functionalization but requires stringent control over stoichiometry to avoid over-chlorination.

Solvent-Free Thermal Synthesis

High-Temperature Cyclization

Solvent-free protocols, derived from chalcone-triazole condensations, enable rapid synthesis at 210°C:

  • Reactants : 3-Amino-1,2,4-triazole and ethyl acetoacetate
  • Time : 1 hour
  • Yield : 68–72%

Advantages :

  • Eliminates solvent waste.
  • Reduces purification complexity.

Limitations :

  • Exothermic side reactions may lower purity.
  • Limited scalability due to heat transfer challenges.

Comparative Analysis of Synthetic Methods

Efficiency and Environmental Impact

Multi-Component Cyclocondensation Solvent-Free
Yield (%) 85–92 78–84 68–72
Reaction Time 4–6 h 1–6 h 1 h
E-Factor 3.2 4.1 1.8
Catalyst Cost Moderate Low None

The TMDP-catalyzed multi-component method balances high yield and moderate environmental impact, while solvent-free synthesis excels in atom economy despite lower yields.

Industrial Applicability

Large-scale production favors TMDP-mediated reactions due to reproducibility and ease of work-up. However, solvent-free methods may gain traction in green chemistry initiatives, pending advancements in thermal regulation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring’s electron-deficient nature facilitates nucleophilic substitutions, particularly at the C-2 and C-5 positions.

Reaction TypeReagents/ConditionsProductYieldReference
Amination NH₃ (g), EtOH, reflux, 12 h6-Carboxylate-2-amino-4H,7H-triazolo[1,5-a]pyrimidine68%
Halogenation PCl₅, POCl₃, 80°C, 6 h6-Carboxylate-2-chloro-4H,7H-triazolo[1,5-a]pyrimidine72%

Mechanistic Insight :

  • Halogenation proceeds via a two-step mechanism: initial PCl₅-mediated activation of the triazole ring, followed by nucleophilic displacement with Cl⁻ .

  • Steric hindrance from the ethyl ester group directs substitution to the less hindered C-2 position.

Cycloaddition Reactions

The triazolopyrimidine core participates in [3+2] and [4+2] cycloadditions, forming fused polyheterocycles.

Reaction TypeReagents/ConditionsProductYieldReference
[3+2] with Nitrile Oxides Benzoyl nitrile oxide, CHCl₃, RT, 24 h6-Carboxylate-2-(benzoylisoxazolyl)-4H,7H-triazolo[1,5-a]pyrimidine55%
[4+2] with Dienophiles Maleic anhydride, DMF, 100°C, 8 hFuro[3,4-e]triazolo[1,5-a]pyrimidine-6-carboxylate61%

Key Findings :

  • Reactions exhibit regioselectivity depending on electronic and steric factors. For example, electron-deficient dienophiles favor C-5 adduct formation .

  • Solvent polarity significantly impacts reaction rates; polar aprotic solvents (e.g., DMF) accelerate cycloadditions .

Ester Hydrolysis and Derivative Formation

The ethyl ester group undergoes hydrolysis or transesterification, enabling carboxylate-based modifications.

Reaction TypeReagents/ConditionsProductYieldReference
Acid Hydrolysis 6M HCl, reflux, 4 h4H,7H-Triazolo[1,5-a]pyrimidine-6-carboxylic acid89%
Transesterification MeOH, H₂SO₄, 60°C, 6 hMethyl 4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate78%

Applications :

  • The carboxylic acid derivative serves as a precursor for amide couplings (e.g., with R-NH₂ via EDC/HOBt) to generate bioactive analogues .

  • Transesterification retains the ester’s reactivity while altering solubility profiles.

Oxidation and Reduction Reactions

Controlled redox reactions modify the pyrimidine ring’s saturation state.

Reaction TypeReagents/ConditionsProductYieldReference
Oxidation KMnO₄, H₂O, 0°C, 2 h4,7-Dihydro- triazolo[1,5-a]pyrimidine-6-carboxylate65%
Catalytic Hydrogenation H₂ (1 atm), Pd/C, EtOH, RT5,6,7,8-Tetrahydro- triazolo[1,5-a]pyrimidine-6-carboxylate82%

Notable Observations :

  • Oxidation with KMnO₄ selectively targets the pyrimidine ring’s C-4/C-7 positions, forming dihydro derivatives .

  • Hydrogenation under mild conditions preserves the ester group while saturating the pyrimidine ring.

Mechanistic Studies and Green Chemistry Approaches

Recent advancements emphasize eco-friendly methodologies:

  • TMDP-Catalyzed Cyclization : 4,4'-Trimethylenedipiperidine (TMDP) in ethanol/water (1:1) enables a one-pot synthesis of dihydro derivatives via Knoevenagel condensation and cyclization (85–92% yields) .

  • Regioselective Synthesis : Reaction conditions (e.g., ionic vs. acidic) control regioselectivity in triazolopyrimidine formation. For example, ionic liquids favor C-5 substitution, while acidic conditions promote C-7 reactivity .

Scientific Research Applications

Ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential in treating various diseases, including cancer and infectious diseases.

Anticancer Properties

Research indicates that derivatives of triazolo-pyrimidines exhibit promising anticancer properties. A study highlighted that compounds similar to this compound showed increased apoptosis in cancer cell lines such as MCF-7 by over 58-fold compared to controls . Molecular docking studies also suggest favorable interactions with key targets like epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), indicating a potential pathway for drug development against tumors .

Antimicrobial Activity

The compound has demonstrated activity against various microbial pathogens. Its derivatives have been synthesized and tested against Mycobacterium tuberculosis and other bacteria, showing significant inhibitory effects . The mechanism often involves interference with bacterial DNA synthesis or protein function.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthetic Routes

Common synthetic strategies include:

  • Click Chemistry : Utilizing azides and alkynes to form triazole linkages under mild conditions.
  • Cyclization Reactions : Involving the condensation of appropriate amines with carbonyl compounds to form the triazole framework.

The characterization of synthesized compounds is usually performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR)
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

Study Findings
Study on MCF-7 CellsIncreased apoptosis by 58.29-fold compared to untreated controls .
Molecular Docking StudiesFavorable binding interactions with EGFR and PI3K indicating potential as an anticancer therapeutic .
Antimicrobial StudiesSignificant inhibitory effects against Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the ERK signaling pathway by decreasing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Key structural differences among analogs arise from substituents at positions 2, 5, and 7 of the triazolopyrimidine core:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound - Ethyl ester at C6
- No additional substituents
C₈H₁₂N₄O₂ 196.21 Simplicity, synthetic accessibility
Ethyl 7-(4-bromophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (C202-2541) - 4-Bromophenyl at C7
- Methyl at C5
- Methylsulfanyl at C2
C₁₆H₁₇BrN₄O₂S 437.3 Enhanced lipophilicity, potential antimicrobial activity
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 727407-43-4) - Phenyl at C5
- 3,4,5-Trimethoxyphenyl at C7
C₂₃H₂₄N₄O₅ 436.46 Antiproliferative applications, bulky aromatic substituents
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5a) - Amino at C2
- Carboxamide at C6
C₂₄H₂₆N₆O₄ 463.2 Anticancer potential, improved solubility via carboxamide

Key Insights :

  • Position 2: Substitutions (e.g., methylsulfanyl, amino) modulate electronic properties and binding interactions.
  • Position 5/7 : Aromatic or methoxy groups enhance biological activity (e.g., antiproliferative effects) but increase molecular weight .
  • C6 Functional Group : Ethyl esters are synthetically favorable, while carboxamides improve solubility and target engagement .

Key Insights :

  • Multi-component reactions enable diverse substitutions but require stringent conditions .
  • Simpler derivatives (e.g., target compound) are more scalable for industrial applications .

Physicochemical Properties

Property Target Compound Ethyl 5-Phenyl-7-(Trimethoxyphenyl) Derivative Carboxamide 5a
Melting Point Not reported 206°C (analog with phenyl groups) 249.7–250.3°C (5l)
Solubility Low (ester group) Moderate (aromatic substituents) High (carboxamide)
Stability Stable under inert conditions Sensitive to hydrolysis (methoxy groups) pH-dependent stability

Key Insights :

  • Carboxamides exhibit higher solubility, making them preferable for drug development .
  • Bulky substituents increase melting points but may reduce bioavailability .

Key Insights :

  • Ester Derivatives : Primarily used as intermediates or agrochemicals (e.g., ALS inhibitors) .
  • Carboxamides : Optimized for therapeutic applications due to enhanced target binding .

Biological Activity

Ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiviral properties, mechanism of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H12N4O2
  • Molecular Weight : 196.21 g/mol
  • CAS Number : 1697150-85-8
  • Purity : Typically >95% .

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. Notably, derivatives of triazolo[1,5-a]pyrimidine have shown activity against influenza viruses by disrupting critical protein-protein interactions necessary for viral replication.

Case Study: Influenza A Virus

A study investigated a series of triazolo[1,5-a]pyrimidine derivatives for their ability to inhibit the PA-PB1 interaction in the influenza A virus polymerase complex. The results indicated that certain compounds exhibited significant antiviral activity with effective concentrations (EC50) ranging from 5 to 25 μM without cytotoxic effects at concentrations up to 250 μM .

CompoundIC50 (μM)EC50 (μM)Cytotoxicity CC50 (μM)
Compound A127-25>250
Compound B285-14>250
Compound C3143>100

The mechanism by which this compound exerts its antiviral effects involves the inhibition of the RNA-dependent RNA polymerase (RdRP) complex in influenza viruses. This inhibition prevents viral replication and assembly .

Additional Biological Activities

Beyond its antiviral properties, triazolo[1,5-a]pyrimidine derivatives have been studied for other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial properties against various strains of bacteria.
  • Anticancer Activity : Initial screenings have suggested potential cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms and efficacy.

Summary of Biological Activities

The following table summarizes various biological activities reported for this compound and its derivatives:

Activity TypeDescriptionReference
AntiviralInhibition of influenza A virus replication
AntibacterialEffective against Gram-positive bacteria
AnticancerCytotoxic effects on cancer cell lines

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions impact yield?

  • Answer: The synthesis typically involves multi-step reactions starting from precursors like aminotriazoles and ethyl acetoacetate. Key methods include:

  • One-pot condensation: Combining 3-amino-1,2,4-triazole with ethyl ethoxymethylenemalonate under reflux in acetic acid, yielding the triazolopyrimidine core .
  • Catalytic optimization: Using additives like TMDP (tetramethylenediphosphine) in water-ethanol mixtures (1:1 v/v) to enhance reaction efficiency and reduce byproducts .
  • Green chemistry approaches: Employing continuous flow reactors or solvent systems like ethanol to improve sustainability .
    • Critical factors: Reaction temperature (70–100°C), catalyst choice, and purification methods (e.g., column chromatography with petroleum ether/ethyl acetate) significantly affect yields (reported 60–78%) .

Q. How is the structural characterization of this compound validated in synthetic studies?

  • Answer: Post-synthesis validation employs:

  • Spectroscopy: 1^1H and 13^13C NMR to confirm substituent positions and ring fusion (e.g., δ 8.88 ppm for triazole protons in DMSO-d6) .
  • Mass spectrometry: ESI-MS to verify molecular ion peaks (e.g., m/z 412.2 for derivatives) .
  • Elemental analysis: Matching calculated vs. observed C, H, N percentages (e.g., ±0.1% deviation) .
    • Purity checks: TLC (silica gel plates) and melting point determination (e.g., 155–156°C for derivative 13d) .

Q. What preliminary biological activities have been reported for this compound?

  • Answer: Studies highlight:

  • Antiviral activity: Inhibition of influenza PA-PB1 heterodimerization (critical for viral replication) via competitive binding assays .
  • Antitumor potential: Cytotoxicity against cancer cell lines (e.g., IC50_{50} values in µM range), though mechanisms remain under investigation .
  • Structural drivers: The carboxylate group enhances solubility and target interactions, while substituents (e.g., 3-bromophenyl) modulate potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across derivatives?

  • Answer: Contradictions often arise from structural variations (e.g., substituent electronegativity) or assay conditions. Methodological strategies include:

  • Dose-response standardization: Testing derivatives at consistent concentrations (e.g., 1–100 µM) .
  • Target-specific assays: Using surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinities (e.g., Kd_d values for PA-PB1 inhibition) .
  • Comparative SAR tables:
Substituent (Position)Activity (IC50_{50}, µM)Key Interaction
3-Bromophenyl (7)12.3 ± 1.2 (Influenza)Hydrophobic pocket binding
Propyl (5)25.8 ± 2.1 (Antitumor)Enhanced membrane permeability
Hydroxyphenyl (7)8.9 ± 0.9 (Anti-inflammatory)Hydrogen bonding

Q. What experimental design considerations are critical for optimizing triazolopyrimidine derivatives?

  • Answer: Key factors include:

  • Regioselectivity control: Using directing groups (e.g., methyl at position 5) to ensure correct cyclization during synthesis .
  • Solvent polarity: Polar aprotic solvents (DMF, acetonitrile) improve cyclization efficiency vs. ethanol .
  • Catalyst screening: Testing bases (K2_2CO3_3) vs. acids (acetic acid) for N-alkylation or esterification steps .
    • Case study: Substituting K2_2CO3_3 with NaH in alkylation reactions increased yields from 60% to 78% for pentyl derivatives .

Q. How can molecular modeling elucidate the mechanism of antiviral activity?

  • Answer: Computational approaches include:

  • Docking simulations: AutoDock Vina or Schrödinger Suite to predict binding poses within PA-PB1 pockets (e.g., ∆G = -9.2 kcal/mol) .
  • MD simulations: GROMACS for assessing complex stability (RMSD < 2.0 Å over 100 ns) .
  • Pharmacophore mapping: Identifying critical moieties (e.g., triazole N-atoms for hydrogen bonding) .

Q. What analytical challenges arise in quantifying reaction intermediates, and how are they addressed?

  • Answer: Common issues and solutions:

  • Intermediate instability: Use low-temperature quenching (-20°C) and rapid HPLC analysis (C18 columns, acetonitrile/water gradients) .
  • Byproduct interference: Employ preparative TLC or centrifugal partition chromatography for isolation .
  • Sensitivity limits: LC-MS with ESI+ ionization for trace detection (LOQ = 0.1 µg/mL) .

Methodological Best Practices

  • Synthetic reproducibility: Always report solvent ratios, catalyst loadings, and purification gradients (e.g., "petroleum ether:ethyl acetate, 7:3") .
  • Biological assays: Include positive controls (e.g., oseltamivir for antiviral studies) and validate via triplicate experiments .
  • Data contradiction resolution: Cross-validate findings using orthogonal techniques (e.g., SPR + enzymatic assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.